Isopropyl 3-aminocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

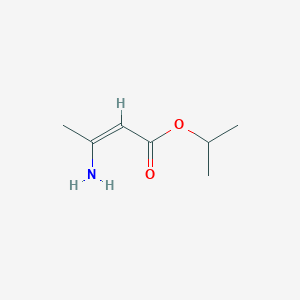

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKAGGHNUHZKCL-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(/C)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032279 | |

| Record name | Isopropyl 3-aminocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-46-0 | |

| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 3-aminocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminocrotonate is a key organic intermediate with the CAS number 14205-46-0 .[1][2] It is a versatile building block, primarily recognized for its crucial role in the synthesis of 1,4-dihydropyridine derivatives, a class of compounds with significant pharmacological applications, including the calcium channel blocker nimodipine.[3][4][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in further chemical transformations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] It possesses a unique molecular structure that includes an activated double bond and an amino-functionalized carbonyl group, which are responsible for its reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14205-46-0 |

| Molecular Formula | C₇H₁₃NO₂[1][2] |

| Molecular Weight | 143.18 g/mol [2] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Melting Point | 19-23 °C |

| Boiling Point | 80 °C @ 1 mmHg |

| Density | 0.986 - 0.990 g/cm³ |

| Refractive Index | 1.4870 - 1.4910 (at 20 °C) |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, ether, chloroform, and ethyl acetate.[1] |

| pKa (Predicted) | 5.36 ± 0.70[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and efficient approach involves the reaction of isopropyl acetoacetate with an ammonia source. The following protocol is a detailed method for this synthesis.

Experimental Protocol: Synthesis from Isopropyl Acetoacetate and Ammonia

This protocol is based on a method where isopropyl acetoacetate is first synthesized from a ketene dimer and isopropyl alcohol, followed by amination.[4][5][6]

Materials:

-

Isopropanol

-

Triethylamine

-

Ketene dimer

-

Ammonia gas

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate or sodium chloride for drying[5][6]

Step 1: Synthesis of Isopropyl Acetoacetate

-

To a reaction vessel, add 65 kg of isopropanol and 0.5 kg of triethylamine.[5]

-

Heat the mixture to 75 °C.[5]

-

Slowly add 90 kg of ketene dimer over a period of 2 hours, maintaining the temperature at 80 ± 2 °C.[5]

-

After the addition is complete, continue the reaction for 3 hours at 95 °C.[5]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 10% sodium carbonate solution, followed by two washes with water.[4]

-

Separate the organic layer and concentrate it to remove most of the unreacted starting materials.

-

Purify the resulting crude isopropyl acetoacetate by fractional distillation.

Step 2: Synthesis of this compound

-

Cool the reaction vessel containing the synthesized isopropyl acetoacetate to 10 °C.[5]

-

Introduce 18 kg of ammonia gas into the vessel over 5 hours.[5]

-

Allow the reaction to proceed for an additional 3 hours with insulation.[5]

-

Add 4.3 kg of anhydrous magnesium sulfate to the reaction mixture and stir for 30 minutes to remove water.[5]

-

Allow the mixture to settle for 3 hours and then separate the aqueous layer.

-

The final product, this compound, is obtained as a colorless oil by distillation under reduced pressure.[5][6] The yield is approximately 82.2% with a purity of around 98.4%.[5]

Application in Pharmaceutical Synthesis: The Hantzsch Pyridine Synthesis

A major application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives.[7][8] These compounds are of great interest in medicinal chemistry. For instance, nimodipine, a calcium channel blocker used to treat cerebral vasospasm, is synthesized using this method.[5][6]

Experimental Protocol: Synthesis of Nimodipine

This protocol outlines the cyclization reaction between this compound and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester to form nimodipine.[5]

Materials:

-

This compound

-

2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester

-

Ethanol

-

Isopropanol

-

Thiane

Procedure:

-

In a reaction vessel, combine 56 kg of this compound, 100 kg of 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, and 122 kg of ethanol.[5]

-

Heat the mixture to 70 °C and maintain for 1 hour.[5]

-

Increase the temperature to induce reflux and continue the reaction for another hour.[5]

-

Remove the ethanol by distillation under reduced pressure until no more solvent distills off.[5]

-

To the reaction mixture, add 74 kg of isopropanol and 220 kg of thiane.[5]

-

Cool the mixture to 60 °C and allow it to crystallize for 1 hour.[5]

-

Continue cooling to 25 °C.[5]

-

Collect the resulting faint yellow nimodipine crystals by centrifugation, followed by washing and drying.[5] The yield is approximately 87.6%.[5]

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation. It is moderately toxic if ingested and has low toxicity upon inhalation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in the construction of heterocyclic compounds, most notably in the pharmaceutical industry for the synthesis of dihydropyridine-based drugs. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]

- 6. CN102174012B - Preparation method of nimodipine - Google Patents [patents.google.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Isopropyl 3-aminocrotonate molecular structure and weight

An In-depth Technical Guide to Isopropyl 3-aminocrotonate

This guide provides a detailed overview of the molecular structure, weight, and other physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Structure

This compound is an organic compound with the chemical name propan-2-yl (Z)-3-aminobut-2-enoate.[1] It is recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceutical agents and bioactive molecules.[2]

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4][5] |

| Molecular Weight | 143.18 g/mol | [4][6] |

| CAS Number | 14205-46-0 | [2][3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [2][3][6] |

| Melting Point | 19-23 °C | [2][5][6] |

| Boiling Point | 80 °C at 1 mmHg | [2][6] |

| Canonical SMILES | CC(C)OC(=O)C=C(C)N | [3] |

| InChI Key | YCKAGGHNUHZKCL-XQRVVYSFSA-N | [1][3] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups, including the isopropyl ester and the aminocrotonate moieties.

Experimental Protocols

This compound is a key intermediate in various synthetic pathways. A common laboratory-scale synthesis is provided below.

Synthesis of this compound from Isopropyl Acetoacetate

This protocol outlines a general procedure for the synthesis of the title compound.[7]

Materials:

-

Isopropyl acetoacetate

-

Ammonium acetate

-

Anhydrous ethanol

-

Standard reflux apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Isopropyl acetoacetate (e.g., 2.0 g, ~20.83 mmol) in anhydrous ethanol (15 mL).[7]

-

Add ammonium acetate (1.6 g) to the solution.[7]

-

Heat the reaction mixture to reflux at 90°C using an oil bath.[7]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]

-

After the reaction is complete (typically after 24 hours), remove the heat source and allow the mixture to cool to room temperature.[7]

-

Evaporate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purify the resulting crude product by vacuum distillation to yield this compound.[7]

Applications in Research and Development

This compound serves as a valuable building block in medicinal chemistry and drug development.[2] Its bifunctional nature, containing both an amino group and an α,β-unsaturated ester, allows for its use in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines, which are core structures in many pharmaceutical agents.[3] The compound is particularly noted as an intermediate in the synthesis of drugs targeting neurological disorders.[2]

Due to its role as a synthetic intermediate, there are no specific signaling pathways directly modulated by this compound itself. Instead, its significance lies in the pathways targeted by the final bioactive molecules synthesized from it. The logical workflow for its application in drug discovery is illustrated below.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 14205-46-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 14205-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 14205-46-0 [chemicalbook.com]

Spectroscopic Analysis of Isopropyl 3-aminocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isopropyl 3-aminocrotonate (CAS No. 14205-46-0), a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on analogous structures and spectroscopic principles. It serves as a practical reference for the identification and characterization of this compound, offering detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.20 | Doublet | 6H | Isopropyl -CH₃ |

| ~1.90 | Singlet | 3H | Vinyl -CH₃ |

| ~4.50 | Singlet | 1H | Vinyl -CH |

| ~4.80 | Septet | 1H | Isopropyl -CH |

| ~5.00 (broad) | Singlet | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~22 | Isopropyl -CH₃ |

| ~29 | Vinyl -CH₃ |

| ~65 | Isopropyl -CH |

| ~83 | Vinyl -CH |

| ~158 | Vinyl C-NH₂ |

| ~169 | Carbonyl C=O |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 2980-2850 | Medium | C-H Stretch (Alkyl) |

| ~1650 | Strong | C=O Stretch (Ester) |

| ~1610 | Strong | C=C Stretch (Vinyl) |

| ~1560 | Strong | N-H Bend (Amine) |

| ~1100 | Strong | C-O Stretch (Ester) |

Sample Preparation: Thin Film

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 128 | High | [M - CH₃]⁺ |

| 100 | High | [M - C₃H₇]⁺ |

| 84 | High | [M - OC₃H₇]⁺ |

| 58 | Moderate | [C₃H₆N]⁺ |

| 43 | Very High | [C₃H₇]⁺ (Isopropyl Cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Place a drop of neat this compound liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Isopropyl 3-aminocrotonate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Isopropyl 3-aminocrotonate

This technical guide provides comprehensive safety data and handling precautions for this compound, geared towards researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 14205-46-0 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 80 °C @ 1 mmHg | |

| Melting Point | 19-23 °C | |

| Density | ~0.99 g/cm³ | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. However, available data from acute toxicity studies are summarized below. The compound is classified as a skin and eye irritant.

| Test | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | Not classified as acutely toxic by ingestion | |

| LC₅₀ | Rat | Inhalation | > 6.064 mg/m³ (4h) | Not classified as acutely toxic by inhalation | |

| Skin Irritation | Rabbit | Dermal | Irritant | Causes skin irritation | |

| Eye Irritation | Rabbit | Ocular | Serious Irritant | Causes serious eye irritation |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Signal Word: Warning

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, the reported toxicological data are typically obtained through standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Assessed using methods like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).[3] These studies involve administering the substance to animals (commonly rats) and observing for mortality and clinical signs of toxicity over a specified period.[3]

-

Acute Inhalation Toxicity: Generally follows protocols similar to OECD Test Guideline 403 (Acute Inhalation Toxicity).[4][5] This involves exposing animals to the substance via inhalation for a set duration and monitoring for adverse effects.[4][5]

-

Dermal and Eye Irritation: Standardized tests such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are the conventional methods.[6] These tests involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and scoring the resulting irritation over time.[6]

Signaling Pathways

There is no publicly available information regarding the specific signaling pathways involved in the toxicological effects of this compound.

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A workflow for the safe handling of this compound is depicted below.

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

Emergency and First-Aid Procedures

In case of accidental exposure, follow the first-aid measures outlined below.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

Spills and Disposal

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Isopropyl 3-aminocrotonate: A Technical Guide to its Physical and Olfactory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminocrotonate (CAS No. 14205-46-0) is a versatile intermediate compound with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its physical and sensory properties is crucial for its safe handling, quality control, and effective use in various research and development settings. This technical guide provides an in-depth analysis of the physical appearance and odor of this compound, supported by a summary of its key physical properties and standardized protocols for their determination.

Physical and Chemical Properties

This compound is most commonly described as a liquid that ranges from colorless to a pale or light yellow hue.[1][2] Its physical state is dependent on the ambient temperature, with a melting point in the range of 19-23°C.[1][3] Therefore, at a standard room temperature, it will typically be in a liquid form.

The odor of this compound is consistently characterized as faint.[2] The scent profile is generally described as being either "amine-like" or "ester-like," which is consistent with its molecular structure containing both an amino group and an isopropyl ester group.[2]

A comprehensive summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Colorless to pale yellow/light yellow liquid[1][2] |

| Odor | Faint, amine-like or ester-like[2] |

| Melting Point | 19-23 °C[1][3] |

| Boiling Point | 80 °C at 1 mmHg[1] |

| Density | Approximately 0.99 g/cm³ |

| Refractive Index | Approximately 1.49[4] |

Experimental Protocols

The determination of the physical appearance and odor of a chemical substance like this compound should be conducted under controlled laboratory conditions using standardized procedures to ensure safety and reproducibility.

Determination of Physical Appearance

Objective: To visually inspect and describe the physical state (solid, liquid, gas) and appearance (color, clarity) of this compound at a controlled temperature.

Materials:

-

A clear, clean, and dry glass container (e.g., beaker, test tube, or vial)

-

A sample of this compound

-

A calibrated thermometer

-

A well-lit, neutral-colored background

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Procedure:

-

Ensure all PPE is worn correctly before handling the chemical.

-

Place a representative sample of this compound into the clean glass container. The amount should be sufficient for clear observation but minimized for safety.

-

Record the ambient temperature of the laboratory.

-

Visually observe the sample against the neutral-colored background.

-

Record the physical state of the substance (e.g., liquid).

-

Describe the color of the sample (e.g., colorless, pale yellow).

-

Note the clarity of the sample (e.g., clear, hazy, opaque).

-

Properly seal and store or dispose of the sample according to safety data sheet (SDS) guidelines.

Determination of Odor Profile

Objective: To characterize the odor of this compound in a safe and systematic manner. This protocol is a general guideline and for more rigorous analysis, standardized sensory evaluation methods such as ASTM E679-19 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits" should be consulted.

Materials:

-

A sample of this compound in a suitable container (e.g., a bottle with a screw cap)

-

Odor-free blotter strips (optional)

-

A fume hood or well-ventilated area

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Procedure:

-

Conduct the odor assessment in a fume hood or a well-ventilated area to minimize exposure.

-

Open the container with the this compound sample.

-

Do not directly inhale from the container. Instead, use your hand to gently waft the vapors from the opening of the container towards your nose. This technique is known as "wafting."

-

Take short, shallow sniffs to avoid overwhelming your olfactory senses.

-

Characterize the perceived odor using descriptive terms (e.g., amine-like, ester-like, faint, strong).

-

If using blotter strips, dip a fresh strip into the liquid sample, remove it, and allow the solvent to evaporate for a few seconds before smelling the strip at a safe distance.

-

Record the odor description immediately.

-

Securely close the sample container and clean any spills according to the SDS.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the determination of the physical and olfactory properties of a chemical substance like this compound.

References

Isopropyl 3-Aminocrotonate: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3-aminocrotonate is a key chemical intermediate, pivotal in the synthesis of a range of pharmaceuticals, most notably dihydropyridine-based calcium channel blockers such as nimodipine and iradipine. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for this compound. It details established experimental protocols, presents comparative quantitative data for various synthetic routes, and illustrates the underlying chemical pathways. This document serves as an in-depth resource for professionals engaged in organic synthesis and medicinal chemistry.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader class of β-enamino esters. While a singular, definitive report on the "discovery" of the isopropyl ester is not well-documented in seminal literature, its implicit synthesis and crucial role as a reactive intermediate were foundational to the development of the Hantzsch Dihydropyridine Synthesis , first reported by Arthur Hantzsch in 1881.[1][2] The Hantzsch reaction, a multi-component condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt, proceeds through the in-situ formation of a β-enamino ester.[2][3]

The significance of β-enamino esters, including this compound, grew substantially in the 20th century with the discovery of their utility as building blocks for various heterocyclic compounds. Their importance was further solidified with the development of 1,4-dihydropyridine calcium channel blockers, a critical class of drugs for treating hypertension and other cardiovascular disorders, for which this compound is a key precursor.[4]

Synthetic Methodologies

The synthesis of this compound has evolved from classical condensation reactions to more streamlined industrial processes. The most common and economically viable methods start from readily available precursors.

Synthesis from Isopropyl Acetoacetate and Ammonia

The most direct and widely employed method for synthesizing this compound is the reaction of isopropyl acetoacetate with an ammonia source. This reaction is a classic example of enamine formation from a β-ketoester.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from isopropyl acetoacetate.

This method can be performed using various ammonia sources, including ammonia gas, aqueous ammonia, or ammonium acetate. The reaction is typically carried out at room temperature or with gentle heating.[5] Modern variations of this method have been developed for continuous flow synthesis, offering high yields and purity.[5][6]

Synthesis from Diketene and Isopropanol

An alternative industrial method involves a two-step process starting from diketene and isopropanol.[7]

-

Step 1: Synthesis of Isopropyl Acetoacetate: Diketene reacts with isopropanol in the presence of a catalyst, such as triethylamine, to form isopropyl acetoacetate.

-

Step 2: Amination: The resulting isopropyl acetoacetate is then reacted with ammonia to yield this compound.

This method provides a high-yield route to the final product and is suitable for large-scale production.[7]

Reaction Pathway:

Figure 2: Two-step synthesis of this compound from diketene.

Synthesis from Isopropyl Acetate and Ammonium Acetate

Another reported method involves the reaction of isopropyl acetate with ammonium acetate at an elevated temperature.[4] This process offers a good yield and high purity of the final product.

Experimental Protocols

Protocol 1: From Isopropyl Acetoacetate and Ammonia (Batch Process)

This protocol is adapted from established laboratory procedures for the synthesis of β-enamino esters.

Materials:

-

Isopropyl acetoacetate

-

Aqueous ammonia (25% solution)

-

Isopropanol (optional, as solvent)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

To a round-bottom flask, add isopropyl acetoacetate.

-

If using a solvent, add isopropanol.

-

Slowly add aqueous ammonia solution to the flask while stirring at room temperature.

-

Continue stirring for a period of 75 to 180 minutes, monitoring the reaction by TLC or GC.[5]

-

Upon completion, add saturated sodium bicarbonate solution and stir for 20 minutes.

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the product.

Protocol 2: From Diketene and Isopropanol

This protocol is based on the method described in Chinese patent CN104402745A.[7]

Step 1: Synthesis of Isopropyl Acetoacetate

-

Charge a reaction vessel with isopropanol and triethylamine.

-

Heat the mixture to reflux.

-

Slowly add diketene to the refluxing mixture.

-

After the addition is complete, continue to reflux until the reaction is complete (monitor by GC).

-

Cool the mixture to room temperature.

-

Wash the mixture with a 10% sodium carbonate solution and separate the layers.

-

Wash the organic layer twice with water.

-

Concentrate the organic layer to remove unreacted starting materials.

-

Purify the crude isopropyl acetoacetate by distillation.

Step 2: Synthesis of this compound

-

To a reaction vessel, add the purified isopropyl acetoacetate from Step 1.

-

Introduce ammonia gas into the vessel at room temperature.

-

Cool the reaction mixture, which should result in the precipitation of a solid.

-

Filter the reaction mixture.

-

Dry the collected solid to obtain this compound.

Quantitative Data

The following table summarizes the quantitative data for different synthetic methods of this compound and related β-enamino esters.

| Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Isopropyl acetate, Ammonium acetate | - | - | 80 | 2 h | 90.6 | 99.2 | [4] |

| Diketene, Isopropanol | Triethylamine, Ammonia | - | Reflux, then RT | - | 80 | - | [7] |

| Methyl acetoacetate, aq. Ammonia | - | Isopropanol | RT | 75-180 min | 59-73 | - | [5] |

| Methyl acetoacetate, aq. Ammonia | Acetic acid | - | 50 | 120-160 s (flow) | 94 | >99.98 | [5][6] |

| Ethyl acetoacetate, Amines | Acetic acid | - | Ultrasound | - | Good | - | [8] |

| 1,3-Dicarbonyls, Amines | Ferric (III) ammonium nitrate | Solvent-free | RT | - | 69-92 | - | [9] |

| 1,3-Dicarbonyls, Amines | Cobalt (II) chloride | Solvent-free | RT | - | 75-95 | - | [9] |

| β-Keto esters, Amines | Sc(OTf)3 | Solvent-free | - | - | 70-95 | - | [9] |

Spectroscopic Data

¹H NMR (CDCl₃): The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl protons, the vinyl proton, the methine proton of the isopropyl group, and the amine protons.

¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon framework of the molecule. The expected chemical shifts are in the regions for sp³ hybridized carbons (methyl and methine groups), sp² hybridized carbons (vinyl carbons), and the carbonyl carbon of the ester group.[10][11]

Signaling Pathways and Applications

This compound is a crucial intermediate in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[3][12] These drugs, such as nimodipine, amlodipine, and felodipine, are widely used to treat cardiovascular diseases like hypertension and angina.[2] They function by blocking the influx of Ca²⁺ ions through L-type calcium channels in vascular smooth muscle and cardiac cells. This leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of DHP Calcium Channel Blockers:

Figure 3: Simplified signaling pathway of dihydropyridine calcium channel blockers.

Conclusion

This compound, a compound with historical roots in the foundational Hantzsch reaction, has evolved into a key industrial intermediate for the pharmaceutical industry. Its synthesis has progressed from classical batch processes to efficient continuous flow methodologies, offering high yields and purities. The continued importance of dihydropyridine-based therapeutics ensures that the synthesis and application of this compound will remain an area of active interest for researchers and drug development professionals.

References

- 1. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. data.epo.org [data.epo.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. β-enamino ester synthesis by amination [organic-chemistry.org]

- 9. acgpubs.org [acgpubs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isopropyl 3-Aminocrotonate in Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone multicomponent reaction in organic chemistry for the synthesis of 1,4-dihydropyridines (DHPs).[1][2] These DHP scaffolds are of significant interest in medicinal chemistry, forming the core structure of numerous cardiovascular drugs, including calcium channel blockers like nifedipine, amlodipine, and nimodipine.[1][3] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1]

A versatile and efficient modification of this method utilizes a pre-formed enamine, such as isopropyl 3-aminocrotonate, which serves as a key building block. This approach offers improved control over the substitution pattern of the final dihydropyridine ring. This compound is an important intermediate in the pharmaceutical industry, particularly in the synthesis of drugs like nimodipine.[4][5]

These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the utilization of this compound as a precursor in the Hantzsch synthesis of 1,4-dihydropyridines.

Reaction Scheme and Mechanism

The Hantzsch synthesis using this compound proceeds through a series of condensation and cyclization reactions. The overall transformation involves the reaction of an aldehyde, a β-ketoester, and this compound. The mechanism involves the initial Knoevenagel condensation of the aldehyde and the β-ketoester, followed by a Michael addition of the this compound. The resulting intermediate then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Dihydropyridines

This protocol is a general and adaptable method for the synthesis of various 1,4-dihydropyridine derivatives using this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

β-Ketoester (e.g., 2-methoxyethyl acetoacetate) (1.0 mmol)

-

This compound (1.0 mmol)

-

Solvent (e.g., Isopropanol, Ethanol) (10-20 mL)

-

Optional: Catalyst (e.g., p-toluenesulfonic acid, piperidine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent (10-20 mL).

-

Add this compound (1.0 mmol) to the reaction mixture.

-

If a catalyst is employed, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Nimodipine

This protocol details the specific synthesis of the drug Nimodipine, a calcium channel blocker used to reduce brain damage caused by bleeding from a burst blood vessel.[3]

Materials:

-

2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester

-

This compound

-

Fatty alcohol (e.g., isopropanol) as solvent

Procedure:

-

A cyclization reaction is performed with this compound and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester.[4]

-

A fatty alcohol is utilized as the reaction solvent.[4]

-

The reaction mixture is heated to reflux and maintained for several hours until completion, as monitored by TLC.

-

After cooling, the crude Nimodipine is isolated, which can be further purified by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Hantzsch synthesis. Table 1 outlines the synthesis of the precursor, this compound, while Table 2 provides data on the synthesis of 1,4-dihydropyridines using aminocrotonate precursors.

Table 1: Synthesis of this compound

| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Isopropyl acetoacetate, Ammonia gas | - | - | Room Temp. | - | 80 | - | [6] |

| Ketene dimer, Isopropanol, Ammonia | Triethylamine, Anhydrous CaCl2 | - | 0-90 | 8 | 81.5 | 98.8 | [5] |

| Ketene dimer, Isopropanol, Ammonia | Triethylamine, Anhydrous MgSO4 | - | 10-95 | 8 | 82.2 | 98.4 | [5] |

| Ketene dimer, Isopropanol, Ammonia | Triethylamine, NaCl | - | 5-90 | 8 | 82.2 | 98.1 | [5] |

Table 2: Hantzsch Synthesis of 1,4-Dihydropyridines using Aminocrotonate Precursors

| Aldehyde (R1) | β-Ketoester (R3) | Aminocrotonate Ester | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| m-Methoxybenzaldehyde | - | Methyl | Isopropanol | Reflux | 22 | 28.8 | [7] |

| p-Methoxybenzaldehyde | - | Methyl | Isopropanol | Reflux | 36 | 15.3 | [7] |

| 3-Nitrobenzaldehyde | 2-Methoxyethyl acetoacetate | Isopropyl | Isopropanol | Reflux | - | 85-89 | [4] |

| Aromatic Aldehydes (various) | Ethyl acetoacetate | Methyl | Ethanol | Microwave Irradiation | 0.05-0.1 | 32-80 | [8] |

| Aliphatic/Aromatic Aldehydes | Methyl acetoacetate | Methyl | Aqueous | Microwave Irradiation | 0.05-0.1 | 35-97 | [8] |

Visualizations

Conclusion

The use of this compound as a precursor in the Hantzsch pyridine synthesis provides an efficient and versatile route to a wide range of 1,4-dihydropyridine derivatives. This methodology is particularly valuable in the pharmaceutical industry for the synthesis of bioactive molecules. The protocols and data presented herein offer a practical guide for researchers and professionals in drug development to effectively utilize this important synthetic strategy. The adaptability of the reaction conditions allows for the optimization of yields and the synthesis of diverse libraries of DHP compounds for further investigation.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. patents.justia.com [patents.justia.com]

- 4. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]

- 5. CN102174012B - Preparation method of nimodipine - Google Patents [patents.google.com]

- 6. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Dihydropyridine Derivatives Using Isopropyl 3-aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydropyridine derivatives, a critical class of compounds in drug discovery, utilizing isopropyl 3-aminocrotonate as a key building block. Dihydropyridines are well-established as potent calcium channel blockers, with prominent applications in the treatment of cardiovascular diseases such as hypertension and angina.[1][2]

Introduction

The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, remains a cornerstone for the preparation of this heterocyclic scaffold.[3][4] This method typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia or an enamine. This compound serves as a versatile enamine source, offering a straightforward route to a diverse range of dihydropyridine derivatives. The use of different starting materials in the Hantzsch synthesis allows for the creation of a wide array of derivatives, which has been crucial in the development of numerous drugs.[4]

Core Reaction: The Hantzsch Dihydropyridine Synthesis

The fundamental reaction involves the condensation of an aldehyde, this compound, and a β-ketoester. This one-pot synthesis is highly efficient for creating the 1,4-dihydropyridine core. The general reaction scheme is depicted below.

Data Presentation: Synthesis of Nimodipine

The following table summarizes quantitative data for the synthesis of Nimodipine, a commercially significant dihydropyridine derivative, using this compound. This data is compiled from patent literature, showcasing the reaction's efficiency.

| Product | Aldehyde | β-Ketoester | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Nimodipine | 3-Nitrobenzaldehyde | 2-Methoxyethyl acetoacetate | Ethanol | 2 hours | 70°C | 87.6 | CN102174012B |

| Nimodipine | 3-Nitrobenzaldehyde | 2-Methoxyethyl acetoacetate | Isopropanol | Not Specified | 60°C | 87.6 | CN102174012B |

Experimental Protocols

General Protocol for the Hantzsch Synthesis of Dihydropyridine Derivatives

This protocol provides a generalized procedure for the synthesis of 1,4-dihydropyridine derivatives using this compound.

Materials:

-

Aldehyde (1.0 eq)

-

This compound (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate) (1.0 eq)

-

Solvent (e.g., ethanol, isopropanol, methanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), this compound (1.0 eq), the β-ketoester (1.0 eq), and the chosen solvent.

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux and maintain this temperature for the required reaction time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash it with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

The synthesized dihydropyridine derivatives can be characterized by various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum of a typical 1,4-dihydropyridine shows a characteristic singlet for the NH proton between δ 7.2 and 9.2 ppm, and a singlet for the C4-H proton around δ 5.0 ppm. The protons of the ester groups and the substituents on the phenyl ring will appear in their respective characteristic regions.[2][5]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the sp³ carbon at C4, and the sp² carbons of the dihydropyridine ring and the aromatic substituent.[6]

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching (around 3350 cm⁻¹), C=O stretching of the ester groups (around 1690 cm⁻¹), and C=C stretching.[2]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[2]

Visualizations

Hantzsch Dihydropyridine Synthesis Mechanism

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.

General Experimental Workflow

References

Application Notes and Protocols: Synthesis of Nimodipine Using Isopropyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Nimodipine, a dihydropyridine calcium channel blocker, utilizing isopropyl 3-aminocrotonate as a key intermediate. The synthesis primarily follows the Hantzsch pyridine synthesis pathway.

Introduction

Nimodipine is a crucial pharmaceutical agent used in the treatment of cerebral vasospasm and other vascular disorders.[] Its synthesis often involves the Hantzsch reaction, a multi-component reaction that forms a dihydropyridine ring. This compound serves as a critical building block in this synthesis, providing the nitrogen atom and a portion of the dihydropyridine ring structure.[2] This document outlines the synthetic route from the preparation of this compound to its subsequent cyclization to yield nimodipine, providing quantitative data and detailed experimental procedures.

Synthesis Pathway

The synthesis of nimodipine from this compound is a two-stage process:

-

Synthesis of this compound: This intermediate is typically prepared from isopropyl acetoacetate and ammonia.[2] An alternative method involves the reaction of isopropanol and ketene dimer followed by amination.[3][4]

-

Hantzsch Pyridine Synthesis of Nimodipine: this compound undergoes a cyclization reaction with 2-(3-nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester to form the nimodipine molecule.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various optimized protocols for the synthesis of this compound and its subsequent conversion to nimodipine.

Table 1: Synthesis of this compound

| Parameter | Embodiment 1[4] | Embodiment 2[4] | Embodiment 3[4] | Comparative Example 1[4] |

| Reactants | ||||

| Isopropanol | 64 kg | 65 kg | 65 kg | 64 kg |

| Triethylamine | 0.4 kg | 0.5 kg | 0.6 kg | 0.4 kg |

| Ketene Dimer | 90 kg | 90 kg | 90 kg | 90 kg |

| Ammonia | 18 kg | 18 kg | 20 kg | 18 kg |

| Dehydrating Agent | Anhydrous Calcium Chloride (5.7 kg) | Anhydrous Magnesium Sulfate (4.3 kg) | Sodium Chloride (5.0 kg) | Not specified |

| Reaction Conditions | ||||

| Dimer Addition Temp. | 80 ± 2 °C | 80 ± 2 °C | 80 ± 2 °C | 80 ± 2 °C |

| Dimer Addition Time | 1 hour | 2 hours | 1.5 hours | 1.5 hours |

| Insulation Reaction | 3 hours at 90 °C | 3 hours at 95 °C | 3 hours at 90 °C | 3 hours at 95 °C |

| Ammoniation Temp. | 0 °C | 10 °C | 5 °C | 10 °C |

| Ammoniation Time | 5 hours | 5 hours | 5 hours | 5 hours |

| Yield and Purity | ||||

| Yield | 81.5% | 82.2% | 82.2% | 80.9% |

| Purity (Content) | 98.8% | 98.4% | 98.1% | 89.4% |

Table 2: Synthesis of Nimodipine via Cyclization Reaction

| Parameter | Embodiment 1[3] | Embodiment 2[3] | Embodiment 3[4] |

| Reactants | |||

| This compound | 58 kg | 56 kg | 56 kg |

| 2-(3-Nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester | 100 kg | 100 kg | 100 kg |

| Solvent | Isopropanol (102 kg) | Ethanol (122 kg) | Ethanol (122 kg) |

| Reaction Conditions | |||

| Initial Reaction Temp. | 50 °C | 70 °C | 70 °C |

| Initial Reaction Time | 1 hour | 1 hour | 1 hour |

| Reflux Time | 1 hour | 1 hour | 1 hour |

| Crystallization & Purification | |||

| Solvents | Isopropanol, Cyclohexane | Isopropanol, Cyclohexane | Isopropanol, Hexanaphthene |

| Yield and Purity | |||

| Yield | 85-89% (Primary) | 87.6% | 87.6% |

| Total Impurities (HPLC) | 0.1-0.3% | 0.18% | 0.18% |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general procedures outlined in the provided patents.[3][4]

Materials:

-

Isopropanol

-

Triethylamine

-

Ketene dimer

-

Ammonia gas

-

Anhydrous dehydrating agent (e.g., Magnesium Sulfate, Sodium Chloride)

-

Reaction vessel equipped with heating, cooling, and gas inlet capabilities

Procedure:

-

Charge the reaction vessel with isopropanol and triethylamine.

-

Heat the mixture to approximately 75 °C.

-

Slowly add the ketene dimer over a period of 1.5 to 2 hours, maintaining the temperature at 80 ± 2 °C.

-

After the addition is complete, maintain the reaction mixture at 90-95 °C for 3 hours.

-

Cool the reaction mixture to between 0 °C and 10 °C.

-

Introduce ammonia gas into the mixture over 5 hours.

-

Allow the reaction to stand for 3 hours.

-

Add the anhydrous dehydrating agent and stir for 30 minutes.

-

Allow the mixture to settle for 3 hours and then separate the aqueous layer.

-

Purify the resulting crude this compound by vacuum distillation to obtain a colorless oil.

Protocol 2: Synthesis of Nimodipine (Hantzsch Reaction)

This protocol describes the cyclization reaction to form nimodipine.[3][4]

Materials:

-

This compound

-

2-(3-Nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester

-

Fatty alcohol solvent (e.g., Ethanol, Isopropanol)

-

Crystallization solvents (e.g., Isopropanol, Cyclohexane)

-

Reaction vessel with heating and distillation capabilities

Procedure:

-

Charge the reaction vessel with this compound, 2-(3-nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester, and the fatty alcohol solvent. The molar ratio of 2-(3-Nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester to this compound should be approximately 1:1.0-1.2.[3]

-

Heat the mixture to a temperature between 30-70 °C and hold for 1 hour.[3]

-

Increase the temperature to reflux and maintain for 1 hour.

-

Remove the solvent by distillation under reduced pressure.

-

To the residue, add the crystallization solvents (e.g., isopropanol and cyclohexane).

-

Cool the mixture to 60 °C and hold for 1 hour to induce crystallization.

-

Further, cool to 25 °C.

-

Isolate the nimodipine product by centrifugation, followed by washing and drying. The product is a faint yellow solid.

Visualizations

Nimodipine Synthesis Pathway

References

Application Notes and Protocols: Synthesis of 1,4-Dihydropyridines via Hantzsch Condensation of Isopropyl 3-Aminocrotonate with Aldehydes and β-Ketoesters

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of isopropyl 3-aminocrotonate, an enamine, with aldehydes and β-ketoesters is a cornerstone of heterocyclic chemistry, primarily utilized in the Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a straightforward and efficient pathway to construct 1,4-dihydropyridine (1,4-DHP) scaffolds.[1][2][3][4] The 1,4-DHP core is of immense pharmacological importance, forming the structural basis for a major class of cardiovascular drugs known as calcium channel blockers, including commercial drugs like nifedipine and amlodipine.[1] These compounds are vital in the treatment of hypertension and angina.[5][6] This document provides detailed protocols, quantitative data, and mechanistic diagrams for performing this synthesis.

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source.[1][7] A common and highly effective variation involves the use of a pre-formed β-enamino ester, such as this compound, which reacts with an aldehyde and a β-ketoester to yield unsymmetrically substituted 1,4-dihydropyridines. This approach offers greater control over the substitution pattern of the final product.

Reaction Principle and Mechanism

The reaction proceeds via a series of condensation and cyclization steps. The generally accepted mechanism involves two key intermediates.[3] First, a Knoevenagel condensation occurs between the aldehyde and the β-ketoester to form an α,β-unsaturated carbonyl compound (a chalcone-type intermediate).[1][3] Concurrently, the this compound acts as a nucleophilic enamine.[8] A Michael addition of the enamine to the α,β-unsaturated intermediate follows, creating a larger, acyclic adduct. This intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dihydropyridine ring system.[9]

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. wjpmr.com [wjpmr.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Isopropyl 3-Aminocrotonate as a Versatile Building Block for Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminocrotonate is a valuable and versatile building block in synthetic organic chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of bioactive heterocyclic compounds.[1] Its inherent reactivity, stemming from the presence of both an enamine and an α,β-unsaturated ester moiety, allows for its participation in various cyclization reactions to form stable heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles, with a focus on 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their significant pharmacological activities.

The most prominent application of this compound is in the Hantzsch pyridine synthesis, a one-pot multicomponent reaction that efficiently constructs the 1,4-dihydropyridine scaffold.[2][3] This heterocyclic core is the foundation for a major class of drugs known as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[4][5] Furthermore, derivatives of 1,4-dihydropyridines have demonstrated a broad spectrum of other biological activities, including antimicrobial, and antioxidant properties.[6][7]

These application notes will detail the synthesis of 1,4-dihydropyridines, provide quantitative data on their biological activities, and present a detailed experimental protocol for their preparation.

Synthesis of Bioactive 1,4-Dihydropyridines

The Hantzsch synthesis is a reliable and straightforward method for the preparation of 1,4-dihydropyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound can be considered as one of the components after initial reaction with an aldehyde), and a nitrogen donor, typically ammonia or ammonium acetate.[2] The general scheme for this reaction is depicted below.

Experimental Workflow: Hantzsch 1,4-Dihydropyridine Synthesis

The following diagram outlines the typical workflow for the synthesis and subsequent biological evaluation of 1,4-dihydropyridine derivatives using this compound as a key reagent.

Caption: Workflow for the synthesis and biological evaluation of 1,4-dihydropyridines.

Quantitative Data on Biological Activities

The biological activity of 1,4-dihydropyridines is highly dependent on the nature of the substituents at various positions of the heterocyclic ring, particularly the C4 position, which is derived from the aldehyde component in the Hantzsch synthesis.

Antimicrobial Activity

Several 1,4-dihydropyridine derivatives have been shown to possess significant antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

| Compound ID | 4-Substituent | Test Organism | MIC (µg/mL) |

| Derivative 33 | 3-Nitrophenyl (with C2 modification) | Mycobacterium smegmatis | 9 |

| Staphylococcus aureus | 25 | ||

| Escherichia coli | 100 | ||

| Derivative 4 | 3-Nitrophenyl (with C2 modification) | Mycobacterium smegmatis | 50 |

| Compound 22 | 3-Methoxy-4-hydroxyphenyl | Streptococcus mitis | 500 |

| Streptococcus sanguinis | 500 | ||

| Compound 8 | 3-Chlorophenyl | Streptococcus sanguinis | 500 |

| Compound 10 | 3-Nitrophenyl | Streptococcus sanguinis | 500 |

Data sourced from multiple studies.[1][6][8]

Calcium Channel Blocking Activity

The primary therapeutic application of many 1,4-dihydropyridines is their ability to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure. This activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound ID | 4-Substituent | Cell Line/Tissue | IC50 |

| Compound 5a | 2-Chlorophenyl (Amlodipine analog) | A7r5 (rat aortic smooth muscle) | 0.18 ± 0.02 µg/mL |

| Compound 5e | 2-Chlorophenyl (Amlodipine analog) | A7r5 (rat aortic smooth muscle) | 0.25 ± 0.63 µg/mL |

| Compound 10b | 1-Methyl-4,5-dichloroimidazolyl | Guinea-pig ileum | Most active in series |

| Compound 12 (ethyl, phenethyl ester) | 1-Methyl-4,5-dichloroimidazolyl | Guinea-pig ileum | Most active in series |

Data sourced from multiple studies.[9][10]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine derivatives primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][11] This inhibition of calcium influx leads to a cascade of events resulting in vasodilation. Some evidence also suggests a secondary mechanism involving the release of nitric oxide (NO) from the vascular endothelium.[12]

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative bioactive 1,4-dihydropyridine derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound from isopropyl acetoacetate and ammonia.[13]

Materials:

-

Isopropyl acetoacetate

-

Ammonia gas

-

Four-necked flask (250 mL)

-

Gas inlet tube

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

Procedure:

-

Charge a 250 mL four-necked flask with 72 g of isopropyl acetoacetate.

-

While stirring at room temperature, pass 10 g of ammonia gas into the isopropyl acetoacetate through a gas inlet tube.

-

After the addition of ammonia is complete, cool the reaction mixture in a cooling bath.

-

A solid precipitate of this compound will form upon cooling.

-

Filter the reaction mixture to collect the solid product.

-

Dry the collected solid to obtain the final product.

-

The expected yield of the off-white solid product is approximately 80%.

Protocol 2: Synthesis of a Representative Bioactive 1,4-Dihydropyridine

This protocol describes a general Hantzsch synthesis for a 1,4-dihydropyridine derivative, which can be adapted using this compound and an appropriate β-dicarbonyl compound. The following is a specific example for the synthesis of 5-Isopropyl 3-methyl 2-[(allylimino)methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[6] While this is a multi-step synthesis from the initial Hantzsch product, the initial formation of the dihydropyridine ring follows the general principle. A more direct Hantzsch synthesis is also described.

General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis: A mixture of an aromatic aldehyde (10 mmol), a β-ketoester (e.g., methyl acetoacetate, 10 mmol), this compound (10 mmol), and a catalytic amount of an acid or base (optional) in a suitable solvent (e.g., ethanol, 25 mL) is refluxed for 2-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and recrystallized to afford the pure 1,4-dihydropyridine derivative.

Microwave-Assisted Synthesis (Alternative Procedure): For a more rapid and often higher-yielding synthesis, microwave irradiation can be employed.

Materials:

-

Methyl 3-aminocrotonate (3 mmol)

-

Ethyl acetoacetate (3 mmol)

-

Benzaldehyde (3 mmol)

-

Alumina (2 g)

-

N,N-Dimethylformamide (DMF, 0.5 mL, as an energy transfer agent)

-

Microwave reactor

Procedure:

-

Combine methyl 3-aminocrotonate (3 mmol), ethyl acetoacetate (3 mmol), benzaldehyde (3 mmol), and alumina (2 g) in a microwave-safe reaction vessel.

-

Add a catalytic amount of DMF (0.5 mL).

-

Subject the mixture to microwave irradiation for 6 minutes.

-

After the reaction is complete, allow the mixture to cool.

-

Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.

-

This method has been reported to yield the unsymmetrical 1,4-dihydropyridine in over 85% yield.[2]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of bioactive heterocycles, particularly 1,4-dihydropyridines. The Hantzsch reaction provides a robust and adaptable method for the construction of this important pharmacophore. The resulting 1,4-dihydropyridine derivatives exhibit a wide range of biological activities, most notably as calcium channel blockers and antimicrobial agents. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents based on this privileged scaffold.

References

- 1. droracle.ai [droracle.ai]

- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. buzzrx.com [buzzrx.com]

- 9. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, QSAR and calcium channel antagonist activity of new 1,4-dihydropyridine derivatives containing 1-methyl-4,5-dichloroimidazolyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 12. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Application of Isopropyl 3-aminocrotonate in Medicinal Chemistry Research: A Detailed Overview

Introduction: Isopropyl 3-aminocrotonate is a versatile and valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a wide array of bioactive heterocyclic compounds.[1][2] Its unique structural features, combining an enamine and an ester functional group, make it a reactive and adaptable precursor for the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in medicinal chemistry, with a focus on the synthesis of 1,4-dihydropyridines and other pharmacologically relevant molecules.

Key Application: Hantzsch Synthesis of 1,4-Dihydropyridines

The most prominent application of this compound is in the Hantzsch pyridine synthesis, a classic multi-component reaction that provides efficient access to 1,4-dihydropyridines (DHPs).[3] DHPs are a critical class of compounds in medicinal chemistry, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine derivatives synthesized from this compound, such as Nimodipine, function as L-type calcium channel blockers. They primarily target vascular smooth muscle, leading to vasodilation and a decrease in systemic vascular resistance. This ultimately results in lower blood pressure. The signaling cascade initiated by the blockage of these channels is depicted below.

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from isopropyl acetoacetate and ammonia.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Materials:

-

Isopropyl acetoacetate

-

Aqueous ammonia (25% solution) or ammonium acetate

-

Methanol (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus or recrystallization setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl acetoacetate (1 equivalent) in methanol.

-

Addition of Ammonia Source: Add aqueous ammonia (1.5-2 equivalents) or ammonium acetate (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction (if necessary): If ammonium acetate was used, the residue can be partitioned between water and an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Isopropyl acetoacetate | Aqueous Ammonia | Methanol | 55 | - | 70 | - | [4] |

| Isopropyl acetate | Ammonium acetate | - | 80 | 2 | 90.6 | 99.2 (HPLC) | [2] |

Protocol 2: Hantzsch Synthesis of Nimodipine

This protocol details the synthesis of the dihydropyridine calcium channel blocker, Nimodipine, using this compound.

Workflow Diagram:

Caption: Workflow for the Hantzsch synthesis of Nimodipine.

Materials:

-

This compound

-

2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester

-

Isopropanol (or other fatty alcohol)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester (1 equivalent) in isopropanol.

-

Cyclization Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically 1-3 hours).

-